Enhanced Donor-Acceptor Interaction: Iodine Charge-Transfer Complex Formation Constants vs. Thiazole Analogs
In a comparative spectroscopic study, 2-methyl-2-thiazoline exhibited significantly stronger donor-acceptor interaction with iodine than thiazole, 4-methylthiazole, clomethiazole, and cloprothiazole. The formation constants for the iodinated complexes of the latter compounds ranged from 10 M⁻¹ to 30 M⁻¹, whereas the values for 2-methyl-2-thiazoline and 2-thiazoline-2-thiol were substantially higher, indicating a strong n-σ* type interaction [1].
| Evidence Dimension | Formation constant (Kc) of charge-transfer complex with iodine |
|---|---|
| Target Compound Data | Significantly higher than 30 M⁻¹ (exact value not provided in abstract, but explicitly stated as 'much higher') |
| Comparator Or Baseline | Thiazole, 4-methylthiazole, clomethiazole, cloprothiazole: Kc = 10–30 M⁻¹ |
| Quantified Difference | At least >3-fold higher (estimated from 'ranged from 10 M⁻¹ to 30 M⁻¹' vs. 'much higher values') |
| Conditions | UV/Vis spectroscopy in appropriate solvent, 1:1 stoichiometry |
Why This Matters
This enhanced electron-donor capacity makes 2-methyl-2-thiazoline uniquely suited for applications requiring strong ligand-metal coordination or as a starting material for antithyroid agent synthesis.
- [1] Buxeraud, J.; Lagorce, J. F.; Jambut-Absil, A. C.; Raby, C. Spectroscopic analysis of iodinated molecular complexes of thiazole and thiazoline derivatives. Heterocycles, 1990, 31(9), 1609-1616. View Source
